molecular formula C33H44N4O5 B12303207 Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate

Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate

Katalognummer: B12303207
Molekulargewicht: 576.7 g/mol
InChI-Schlüssel: UUPZYAHONNHULX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate is a structurally complex molecule characterized by a pyrrolidine core modified with cyclohexyl, methylamino-propanamido, and diphenyl substituents. Its synthesis involves multi-step reactions, including amide coupling and esterification, as inferred from analogous procedures in the literature . However, its specific biological or physicochemical properties remain underexplored in publicly available literature.

Eigenschaften

IUPAC Name

methyl 2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPZYAHONNHULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MV1 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Industrial Production Methods

Industrial production of MV1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MV1 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Einführung von Sauerstoffatomen in das Molekül.

    Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

    Substitution: Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

    Oxidationsmittel: Wie Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

    Substitutionsreagenzien: Wie Halogene und organometallische Verbindungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde erzeugen, während Reduktionsreaktionen Alkohole ergeben können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MV1 entfaltet seine Wirkung durch Bindung an IAPs, was zu deren Degradation führt. Dieser Prozess umfasst die folgenden Schritte:

Wirkmechanismus

MV1 exerts its effects by binding to IAPs, leading to their degradation. This process involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Structural Similarities and Divergences

The compound shares a pyrrolidine backbone with derivatives like Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10 in ) and 2-({1-[2-(2-{2-[2-(2-aminoacetamido)-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido}-3-methylbutanamido)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidin-2-yl}formamido)-3-methylbutanoic acid () . Key differences include:

Feature Target Compound Compound 10 Compound
Core Structure Pyrrolidine with cyclohexyl and diphenyl groups Pyrrolidine with pyridinyl and cyano substituents Pyrrolidine with imidazolyl and hydroxyphenyl groups
Functional Groups Methyl ester, methylamino-propanamido, diphenyl Cyano, pyridinyl, hydroxy-dioxo-pyrimidinyl Aminoacetamido, imidazolyl, hydroxyphenyl
Molecular Weight ~600–650 g/mol (estimated) ~450–500 g/mol (reported) ~800–850 g/mol (InChI-derived)
Hydrophobicity High (due to cyclohexyl and diphenyl) Moderate (pyridinyl introduces polarity) Moderate (hydroxyphenyl balances hydrophobicity)

Hypothesized Bioactivity

While direct data on the target compound are absent, structural analogs provide clues:

  • Cyclohexyl and diphenyl groups : These moieties are common in kinase inhibitors (e.g., imatinib analogs) for enhancing target binding via hydrophobic interactions.
  • Methylamino-propanamido: Similar to peptidomimetics, this group may confer protease resistance compared to ’s aminoacetamido chain .
  • Ester vs. carboxylic acid termini : The methyl ester in the target compound may improve cell membrane permeability relative to the carboxylic acid in ’s compound .

Biologische Aktivität

Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate, commonly referred to as MV1, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article delves into the mechanisms of action, biological effects, and relevant studies associated with MV1.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C₃₅H₄₅N₄O₇
  • Molecular Weight : 617.79 g/mol

Structural Representation

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a pyrrolidine ring and the cyclohexyl group are significant for its interaction with cellular targets.

MV1 primarily acts as an antagonist of inhibitor of apoptosis proteins (IAPs) . The following steps outline its mechanism:

  • Binding to IAPs : MV1 selectively binds to the baculovirus IAP repeat (BIR) domains of IAPs.
  • Degradation of IAPs : This binding leads to the ubiquitination of IAPs, which are subsequently degraded by the proteasome.
  • Promotion of Apoptosis : The degradation removes the inhibitory effect on caspases, thereby activating these proteases and promoting apoptosis in cancer cells.

Table 1: Comparison of Biological Activities

Activity TypeDescription
Apoptosis InductionPromotes programmed cell death in cancer cells by inhibiting IAPs
Anticancer PropertiesDemonstrated efficacy in various cancer cell lines
SelectivityTargets specific IAPs without significant off-target effects

In Vitro Studies

In vitro studies have demonstrated that MV1 effectively induces apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MV1 was tested on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Results : Significant increases in apoptotic markers were observed, including caspase activation and PARP cleavage.

Case Studies

Several case studies have highlighted the potential therapeutic applications of MV1:

  • Breast Cancer Model :
    • Objective : To evaluate the effects of MV1 on MCF-7 cells.
    • Findings : MV1 treatment resulted in a dose-dependent increase in apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
  • Lung Cancer Study :
    • Objective : Assessing MV1’s efficacy in A549 lung cancer cells.
    • Findings : Enhanced apoptosis was linked to decreased levels of survivin and XIAP, both IAP family members.

Table 2: Summary of In Vitro Findings

Cell LineIC50 (µM)Apoptotic Markers Increased
MCF-715Caspase 3, PARP cleavage
A54920Survivin downregulation, Caspase 9 activation
HT-2918Increased Annexin V positivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.